REACTION_CXSMILES
|
[Na].[CH2:2]([C:6]1[CH:11]=[CH:10][C:9](O)=[C:8](CC(C)C)[C:7]=1[CH2:17][CH:18]([CH3:20])[CH3:19])[CH:3](C)[CH3:4].[CH2:21]1[O:23][CH2:22]1.[O-]S(OOS([O-])(=O)=O)(=O)=O.[K+].[K+].C([O:40][CH2:41][CH3:42])(=O)C=C.C([O-])(=O)C(CC([O-])=O)=C.[Na+].[Na+].OCNC(=O)C(C)=C.C(N)(=O)C(C)=C>O>[CH2:11]([C:6]1[CH:2]=[CH:3][CH:4]=[CH:22][C:21]=1[OH:23])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:17][CH:18]([CH3:19])[CH3:20].[CH2:41]1[O:40][CH2:42]1 |f:3.4.5,7.8.9,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
triisobutylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=C(C(=C(C=C1)O)CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
methoxy polyethyleneglycol methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)[O-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCNC(C(=C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a reflux condenser, stirrer
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)C)C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 100 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |